molecular formula C8H9ClN2 B1307832 2-(4-Chlorophenyl)ethanimidamide

2-(4-Chlorophenyl)ethanimidamide

Cat. No.: B1307832
M. Wt: 168.62 g/mol
InChI Key: RYZJCHOKMBHRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)ethanimidamide is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethanimidamide typically involves the reaction of 4-chloroaniline with acetonitrile in the presence of a suitable catalyst. One common method includes the use of microwave-assisted synthesis, which involves heating 4-chloroaniline and acetonitrile in a microwave reactor to achieve the desired product . The reaction conditions often involve temperatures ranging from 100°C to 150°C and reaction times of 10 to 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and heated to the required temperature, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted acetamidines.

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-phenyl)-acetamidine: Similar structure with a bromo group instead of a chloro group.

    2-(4-Fluoro-phenyl)-acetamidine: Contains a fluoro group in place of the chloro group.

    2-(4-Methyl-phenyl)-acetamidine: Features a methyl group instead of a chloro group.

Uniqueness

2-(4-Chlorophenyl)ethanimidamide is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. The chloro group can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZJCHOKMBHRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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